Norvancomycin is derived from the natural product vancomycin, which is produced by the bacterium Amycolatopsis orientalis. The compound belongs to the class of antibiotics known as glycopeptides, characterized by their mechanism of inhibiting bacterial cell wall synthesis. Norvancomycin hydrochloride is classified as a broad-spectrum antibiotic with specific activity against resistant bacterial strains .
The synthesis of norvancomycin hydrochloride involves several steps that modify the vancomycin structure to enhance its antibacterial properties. Common methods include:
Norvancomycin hydrochloride has a complex molecular structure characterized by multiple rings and functional groups typical of glycopeptides. Its molecular formula is , indicating a significant size and complexity compared to simpler antibiotics.
Norvancomycin hydrochloride undergoes various chemical reactions that are essential for its activity:
The mechanism of action of norvancomycin hydrochloride involves:
Studies have demonstrated that norvancomycin exhibits greater potency against certain resistant strains compared to its parent compound, enhancing its clinical utility in treating severe infections .
Norvancomycin hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring effective delivery in clinical settings .
Norvancomycin hydrochloride has several significant applications in medicine:
Norvancomycin hydrochloride (NVCM) emerged as a critical glycopeptide antibiotic during the global escalation of antibiotic-resistant bacterial infections. Its development paralleled the rising prevalence of methicillin-resistant Staphylococcus aureus (MRSA) infections that compromised conventional therapeutic options. Historical records indicate NVCM was first isolated in China in the 1960s from the actinomycete strain Amycolatopsis orientalis Van 23 (previously classified as Streptomyces orientalis or Nocardia orientalis) [2] [8]. This development occurred shortly after the introduction of vancomycin in 1958 [1], positioning NVCM as a structural analogue with potentially advantageous properties. Unlike vancomycin, which gained widespread global adoption, NVCM initially followed a distinct regional development pathway, becoming particularly significant in China's antimicrobial arsenal against Gram-positive pathogens. The clinical emergence of NVCM was primarily driven by the urgent need for effective therapies against hospital-acquired infections caused by MRSA and coagulase-negative staphylococci during an era of limited therapeutic alternatives [3] [7]. Its development represents a focused response to the growing public health threat posed by multidrug-resistant Gram-positive bacteria during the latter half of the 20th century.
Norvancomycin hydrochloride (C~65~H~74~Cl~3~N~9~O~24~; molecular weight 1471.69 g/mol) is classified as an N-demethylvancomycin derivative, establishing its fundamental relationship to the parent compound vancomycin [7]. Structurally, both antibiotics share an identical heptapeptide backbone core characterized by a complex tricyclic glycopeptide arrangement with multiple ether and carbon-carbon linkages that create a rigid basket-shaped architecture [1] [6]. This conserved framework enables their primary mechanism of action: high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (lipid II), thereby inhibiting bacterial cell wall biosynthesis [4] [7].
The defining structural distinction lies in the N-terminal modification: while vancomycin contains an N-methylleucine residue, norvancomycin features a demethylated leucine moiety at this position [2] [7]. This seemingly minor alteration—the absence of a single methyl group—nevertheless confers measurable differences in physicochemical properties. Specifically, the loss of the N-methyl group slightly increases hydrophilicity and potentially alters the electrostatic microenvironment surrounding the binding pocket [7] [9]. Analytical characterization of NVCM drug substance has revealed the presence of structurally related impurities, including a D-O-E ring-expanded analog and derivatives lacking sugar moieties, highlighting the compound's inherent chemical complexity [2].
Table 1: Structural Comparison of Norvancomycin Hydrochloride and Vancomycin
Characteristic | Norvancomycin Hydrochloride | Vancomycin |
---|---|---|
Chemical Name | N-Demethylvancomycin hydrochloride | Vancomycin hydrochloride |
Molecular Formula | C~65~H~74~Cl~3~N~9~O~24~ | C~66~H~75~Cl~2~N~9~O~24~ |
Molecular Weight | 1471.69 g/mol | 1449.27 g/mol |
N-terminal Amino Acid | Leucine | N-methylleucine |
Key Structural Feature | Absence of N-terminal methyl group | N-terminal methyl group present |
CAS Number | 213997-73-0 | 1404-90-6 |
Sugar Moieties | Vancosamine, glucose | Vancosamine, glucose |
The sugar attachments (vancosamine and glucose) remain identical between the two molecules and contribute significantly to their solubility and molecular recognition properties. The impact of this structural variation on antimicrobial activity appears minimal against susceptible strains, with both compounds exhibiting similar minimum inhibitory concentration (MIC) profiles against most Gram-positive pathogens [3] [5]. However, subtle pharmacokinetic differences have been documented, particularly regarding tissue distribution patterns and blood-brain barrier penetration capabilities [5] [7]. The structural similarity facilitates a shared resistance profile with vancomycin, as both are similarly affected by the VanA and VanB resistance phenotypes where bacteria modify the D-Ala-D-Ala target to D-Ala-D-Lac [1] [4].
Norvancomycin hydrochloride occupies a critical therapeutic niche in the management of MRSA infections, particularly in regions where it has been extensively clinically deployed. MRSA exhibits complete resistance to all β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, through the acquisition of the mecA gene encoding an altered penicillin-binding protein (PBP2a) with low affinity for these antibiotics [1] [3]. This resistance mechanism leaves glycopeptides like norvancomycin as foundational therapeutic agents for serious MRSA infections.
Clinical surveillance data indicate that NVCM maintains potent activity against both hospital-acquired and community-associated MRSA strains. A comprehensive analysis of 140 MRSA infection cases revealed that clinical isolates typically exhibited MIC values of 1 μg/mL (53.80% of isolates) or 2 μg/mL (44.10% of isolates), confirming that the vast majority of MRSA strains remain within the susceptible range [3]. The mechanistic advantage of NVCM lies in its targeting of the bacterial cell wall synthesis machinery—a target distinct from β-lactams—thereby bypassing the primary resistance mechanisms of MRSA [1] [4].
The clinical significance of NVCM is particularly pronounced in specific infection types:
Table 2: Norvancomycin Activity Against Resistant Gram-Positive Pathogens
Parameter | MRSA | MRSE | Vancomycin-Susceptible Enterococci |
---|---|---|---|
Typical MIC Range | 0.5 - 2 μg/mL | ≤0.12 - 6.25 μg/mL | 1 - 4 μg/mL |
Primary Resistance Concerns | Emerging VISA strains | Biofilm-mediated resistance | Intrinsic resistance in some species |
Key Clinical Applications | Ventriculitis, bacteremia, pneumonia | Prosthetic device infections | Endocarditis, UTI |
Administration Routes Studied | IV, intrathecal, implant coatings | IV, implant coatings | IV, oral (for enteric infections) |
PK/PD Target (AUC/MIC) | >400 (based on vancomycin targets) | Similar to MRSA | Similar to MRSA |
NVCM faces evolving challenges in MRSA treatment due to the emergence of strains with reduced susceptibility. While true vancomycin-resistant S. aureus (VRSA) remains rare, vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains have been increasingly reported. These strains exhibit MIC creep toward the upper limits of susceptibility and often involve complex resistance mechanisms including thickened cell walls and reduced metabolic activity [1] [3]. Research indicates that the MIC values of NVCM against clinical MRSA isolates have shown a gradual upward trend over time, highlighting the continuous evolutionary pressure on glycopeptide efficacy and underscoring the need for complementary therapeutic strategies and next-generation analogues [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1